molecular formula C10H7F2NO3 B11883303 6,8-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

6,8-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B11883303
M. Wt: 227.16 g/mol
InChI Key: OMHYRPJRTUUCKO-UHFFFAOYSA-N
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Description

6,8-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a fluorinated quinolone derivative. Quinolones are a class of synthetic broad-spectrum antibacterial agents that are widely used in clinical settings. The incorporation of fluorine atoms into the quinolone structure enhances its antibacterial activity and broadens its spectrum of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable fluorinated benzoyl derivative.

    Cyclization: The benzoyl derivative undergoes cyclization to form the quinoline core structure.

    Fluorination: Fluorine atoms are introduced at the 6 and 8 positions of the quinoline ring.

    Oxidation: The resulting intermediate is oxidized to form the 2-oxo group.

    Carboxylation: Finally, a carboxyl group is introduced at the 4 position to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6,8-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
  • 4-Hydroxy-2-quinolones

Uniqueness

6,8-Difluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to the presence of two fluorine atoms at the 6 and 8 positions, which significantly enhances its antibacterial activity compared to other quinolone derivatives. This structural modification allows for better penetration of bacterial cell membranes and increased efficacy against resistant bacterial strains .

Properties

Molecular Formula

C10H7F2NO3

Molecular Weight

227.16 g/mol

IUPAC Name

6,8-difluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid

InChI

InChI=1S/C10H7F2NO3/c11-4-1-5-6(10(15)16)3-8(14)13-9(5)7(12)2-4/h1-2,6H,3H2,(H,13,14)(H,15,16)

InChI Key

OMHYRPJRTUUCKO-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=CC(=C2)F)F)NC1=O)C(=O)O

Origin of Product

United States

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